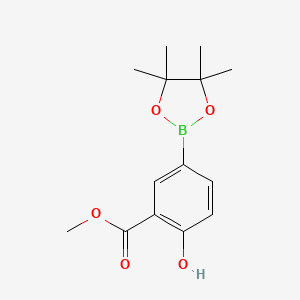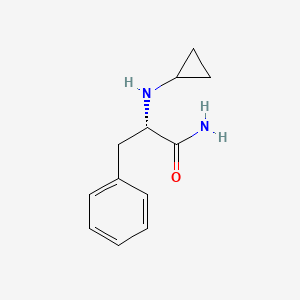
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Descripción general
Descripción
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide, also known as 2-CPA, is an organic compound belonging to the class of cyclopropylamides. It is a white crystalline solid with a molecular weight of 180.22 g/mol and a melting point of about 60°C. 2-CPA has a variety of applications in scientific research, ranging from its use as a chemical reagent in organic synthesis to its potential as a therapeutic agent. In
Aplicaciones Científicas De Investigación
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a variety of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst for the synthesis of a variety of compounds, and as a ligand in the synthesis of metal complexes. It has also been used in the study of enzyme inhibition, as well as in the study of the pharmacology of various drugs. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been used in the study of the effects of cyclopropylamines on the central nervous system, and has been studied as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulating effect on the central nervous system, resulting in increased alertness and concentration. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an anxiolytic effect, reducing anxiety and promoting relaxation. It has also been found to have a mild antidepressant effect, as well as an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a number of advantages and limitations for laboratory experiments. One of the major advantages is its low cost and easy availability. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is relatively stable and can be stored for long periods of time without degradation. However, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a low solubility in water, which can make it difficult to use in some experiments. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide can be toxic if ingested, and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide in scientific research. One potential direction is the study of its effects on the central nervous system, with a focus on its potential therapeutic applications. Additionally, further research could be conducted on its potential as an inhibitor of monoamine oxidase, as well as its potential as a therapeutic agent for various diseases. Additionally, further research could be conducted on its potential use as a chemical reagent in organic synthesis, as well as its potential use as a catalyst for the synthesis of various compounds. Finally, further research could be conducted on its potential use as a ligand in the synthesis of metal complexes.
Propiedades
IUPAC Name |
(2S)-2-(cyclopropylamino)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11(14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIUHBJXMUKSX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N[C@@H](CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75493058 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)
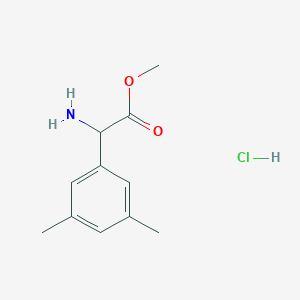
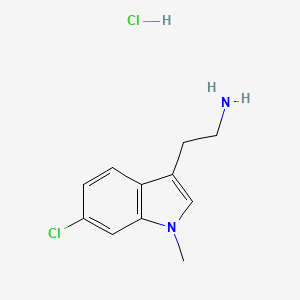
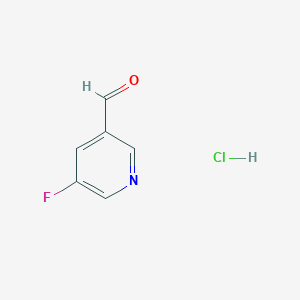

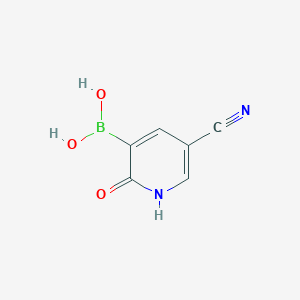

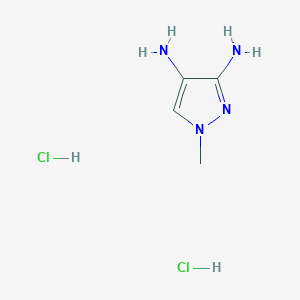
![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)
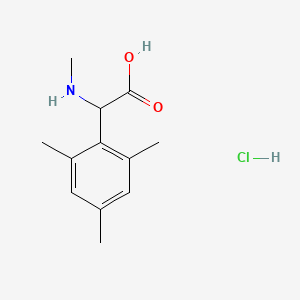
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
